[4-(2-CHLOROBENZYL)PIPERAZINO](4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
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Overview
Description
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a pyrazole ring substituted with a 4-chloro-1-methyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol, followed by the introduction of the 2-chlorobenzyl group via nucleophilic substitution. The pyrazole ring is prepared by reacting hydrazine with 4-chloro-1-methyl-3-pentanone. The final step involves coupling the two intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl and chloropyrazole groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A compound with a similar piperazine ring structure, used as an antifungal agent.
Benzylamine: Contains a benzyl group attached to an amine, used in organic synthesis.
Uniqueness
The uniqueness of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE lies in its combination of a piperazine ring with a chlorobenzyl group and a chloropyrazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O/c1-20-15(14(18)10-19-20)16(23)22-8-6-21(7-9-22)11-12-4-2-3-5-13(12)17/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXSXDEZHEOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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